molecular formula C5H5F7O3S B12068646 2,2,3,3,4,4,4-Heptafluorobutyl methanesulfonate CAS No. 755-88-4

2,2,3,3,4,4,4-Heptafluorobutyl methanesulfonate

Cat. No.: B12068646
CAS No.: 755-88-4
M. Wt: 278.15 g/mol
InChI Key: BIAQIBMKUAWVNN-UHFFFAOYSA-N
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Description

1H,1H-Heptafluorobutylmesylate is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of a heptafluorobutyl group attached to a mesylate functional group

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F7O3S/c1-16(13,14)15-2-3(6,7)4(8,9)5(10,11)12/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAQIBMKUAWVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F7O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30895522
Record name 2,2,3,3,4,4,4-Heptafluorobutyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755-88-4
Record name 2,2,3,3,4,4,4-Heptafluorobutyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H-Heptafluorobutylmesylate can be synthesized through several methods. One common approach involves the reaction of 1H,1H-heptafluorobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:

1H,1H-Heptafluorobutanol+Methanesulfonyl chloride1H,1H-Heptafluorobutylmesylate+Hydrochloric acid\text{1H,1H-Heptafluorobutanol} + \text{Methanesulfonyl chloride} \rightarrow \text{1H,1H-Heptafluorobutylmesylate} + \text{Hydrochloric acid} 1H,1H-Heptafluorobutanol+Methanesulfonyl chloride→1H,1H-Heptafluorobutylmesylate+Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of 1H,1H-Heptafluorobutylmesylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H,1H-Heptafluorobutylmesylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The mesylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation and Reduction: While the heptafluorobutyl group is generally resistant to oxidation, the mesylate group can undergo oxidation under specific conditions.

    Elimination Reactions: Under basic conditions, 1H,1H-Heptafluorobutylmesylate can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.

    Elimination: Strong bases such as sodium hydride or potassium tert-butoxide are employed in elimination reactions.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Oxidized derivatives of the mesylate group.

    Elimination: Formation of fluoroalkenes.

Scientific Research Applications

1H,1H-Heptafluorobutylmesylate has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules to study their interactions and functions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as hydrophobic coatings and lubricants.

Mechanism of Action

The mechanism by which 1H,1H-Heptafluorobutylmesylate exerts its effects is primarily through its reactivity as a mesylate ester. The mesylate group acts as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups into target molecules. The heptafluorobutyl group imparts unique properties such as increased hydrophobicity and thermal stability, making the compound valuable in various applications.

Comparison with Similar Compounds

Conclusion

1H,1H-Heptafluorobutylmesylate is a valuable compound with diverse applications in scientific research and industry Its unique chemical properties and reactivity make it a versatile tool in the synthesis of fluorinated compounds and the modification of biomolecules

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